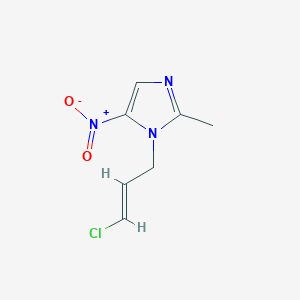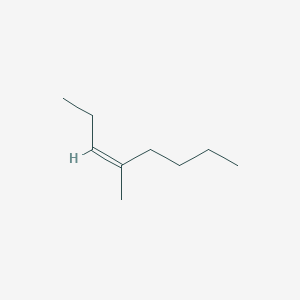
Methyloct-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyloct-3-ene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C9H18, and it is known for its applications in various chemical reactions and industrial processes. The compound exists in different isomeric forms, including (E)- and (Z)-isomers, which differ in the spatial arrangement of their atoms around the double bond.
准备方法
Synthetic Routes and Reaction Conditions
Methyloct-3-ene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyloctanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 3-methyloctyl halides using a strong base such as potassium tert-butoxide or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale dehydration of alcohols or elimination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions
Methyloct-3-ene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be hydrogenated to form methyloctane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: this compound can undergo halogenation reactions, where halogens like chlorine (Cl2) or bromine (Br2) add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Ozone (O3), potassium permanganate (KMnO4), and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Methyloctane.
Substitution: Dihalides like 3,4-dichlorooctane or 3,4-dibromooctane.
科学研究应用
Methyloct-3-ene has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactions, including oxidation, reduction, and substitution reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their ability to interact with biological targets.
Industry: The compound is used in the synthesis of various chemicals and materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of methyloct-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Oxidation: The double bond reacts with ozone to form an ozonide intermediate, which is then reduced to form carbonyl compounds.
Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms to form a saturated alkane.
Substitution: The double bond reacts with halogens to form a cyclic halonium ion intermediate, which is then attacked by a halide ion to form a dihalide.
相似化合物的比较
Methyloct-3-ene can be compared with other similar alkenes, such as:
3-Methylhept-3-ene: Similar in structure but with a shorter carbon chain.
3-Methylhex-3-ene: Even shorter carbon chain, leading to different physical and chemical properties.
3-Methylpent-3-ene: Further reduction in carbon chain length, affecting its reactivity and applications.
This compound is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and the types of reactions it can undergo.
属性
分子式 |
C9H18 |
|---|---|
分子量 |
126.24 g/mol |
IUPAC 名称 |
(Z)-4-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h7H,4-6,8H2,1-3H3/b9-7- |
InChI 键 |
MRVHCIQKWVEYFC-CLFYSBASSA-N |
手性 SMILES |
CCCC/C(=C\CC)/C |
规范 SMILES |
CCCCC(=CCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


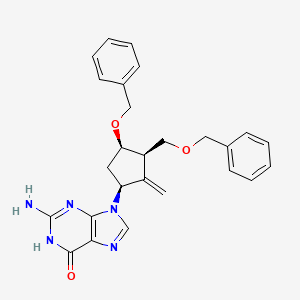
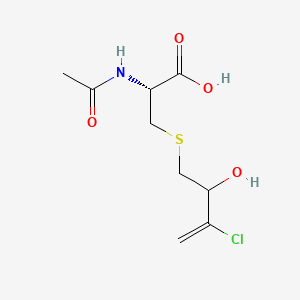

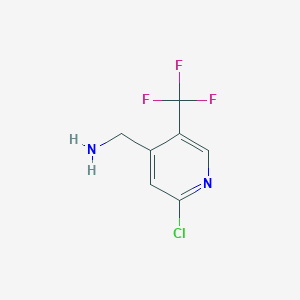
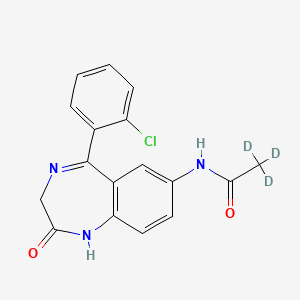


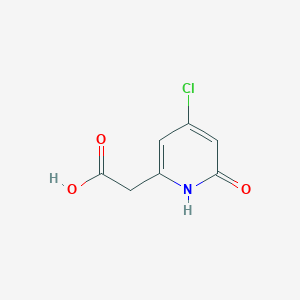
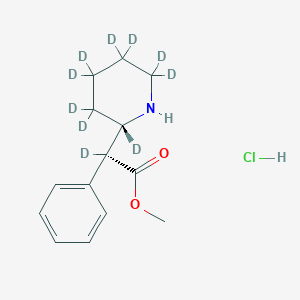
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)

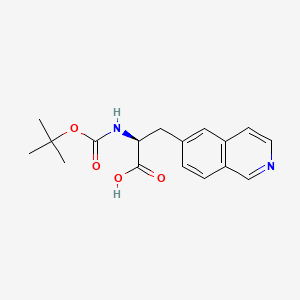
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
